Nexinhib20

Description

Properties

IUPAC Name |

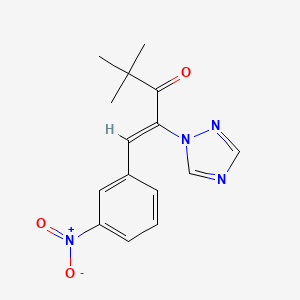

(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSOIYNNOFGGES-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nexinhib20: A Dual-Action Modulator of Neutrophil Function

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nexinhib20, a novel small molecule, has emerged as a potent modulator of neutrophil activity, demonstrating a dual mechanism of action that extends beyond its initial identification as an exocytosis inhibitor. This technical guide synthesizes the current understanding of this compound's effects on neutrophils, focusing on its molecular targets, impact on key signaling pathways, and functional consequences. Contradictory findings regarding its interaction with the small GTPase Rac1 are presented to provide a comprehensive and objective overview. The therapeutic potential of this compound in mitigating neutrophil-mediated inflammation is underscored by its ability to inhibit both granule release and cellular adhesion, critical events in the inflammatory cascade.

Core Mechanism of Action: Inhibition of Exocytosis and Adhesion

This compound exerts its primary effects on neutrophils through two interconnected mechanisms: the inhibition of azurophilic granule exocytosis and the suppression of β2 integrin-mediated adhesion.

Inhibition of Azurophilic Granule Exocytosis

This compound was first identified as an inhibitor of neutrophil exocytosis by targeting the interaction between the small GTPase Rab27a and its effector, JFC1.[1][2] This interaction is crucial for the trafficking and release of azurophilic granules, which contain a host of pro-inflammatory and cytotoxic proteins, including myeloperoxidase (MPO) and neutrophil elastase (NE).[3][4] By blocking the Rab27a-JFC1 binding, this compound effectively impairs the release of these granular contents, thereby reducing the inflammatory impact of neutrophil activation.[2][5] This mechanism has been validated in preclinical models of systemic inflammation and radiation-induced pulmonary fibrosis.[3][4]

Inhibition of Neutrophil Adhesion and β2 Integrin Activation

Subsequent research revealed a second, critical function of this compound: the inhibition of neutrophil adhesion.[6][7][8] This effect is mediated by limiting the activation of β2 integrins, particularly Mac-1 (αMβ2 or CD11b/CD18), which are essential for firm adhesion of neutrophils to the endothelium, a prerequisite for transmigration into tissues.[6] this compound has been shown to inhibit interleukin 8 (IL-8)-induced, β2 integrin-dependent human neutrophil adhesion under physiological flow conditions.[6][7] The molecule reduces the surface expression and, more specifically, the high-affinity state of β2 integrins.[6]

The Rac1 Controversy: Direct Target or Secondary Effect?

A point of contention in the literature is the precise mechanism by which this compound affects β2 integrin activation, specifically concerning its interaction with the Rho family GTPase, Rac1.

Evidence for Direct Rac1 Inhibition

One line of evidence suggests that this compound directly antagonizes the binding of Rac1 to GTP.[6][7][8] Rac1 is a key regulator of the "inside-out" signaling pathway that leads to integrin activation. By inhibiting Rac1 activation, this compound would directly impede this process. This hypothesis is supported by:

-

Western blots of Rac-1-GTP pull-down assays , which demonstrated that this compound inhibited Rac-1 activation in leukocytes.[6][7]

-

In vitro competition assays , which showed that this compound antagonized the binding of Rac-1 and GTP.[6][7]

-

Suppression of intracellular calcium flux , a process upstream of integrin activation that can be influenced by Rac1 signaling.[6][7][8]

Evidence Against Direct Rac1 Inhibition

Conversely, other studies contend that this compound does not directly inhibit Rac1.[1] This research suggests that the observed effects on integrin activation are a secondary consequence of inhibiting the mobilization of β2 integrins from a subset of CD11b+ granules to the plasma membrane.[1][9] This viewpoint is supported by:

-

TR-FRET and biochemical assays , which showed that this compound inhibits Rab27a-JFC1 binding but does not affect Rac1 binding to its effector PAK1, even at concentrations significantly higher than those effective for inhibiting exocytosis.[1]

-

Experiments using neutrophils from Jfc1-knockout mice , which indicate that JFC1 regulates the mobilization of a specific subpopulation of CD11b+ granules.[1]

-

Pharmacological inhibition or activation of Rac1 , which did not affect CD11b mobilization and integrin activation in their experimental setup.[1]

This conflicting evidence highlights the need for further investigation to definitively elucidate the relationship between this compound and Rac1 signaling in neutrophils.

Signaling Pathways Modulated by this compound

The following diagrams illustrate the proposed signaling pathways affected by this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Cellular Targets of Nexinhib20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nexinhib20 is a small molecule inhibitor recognized for its potent anti-inflammatory properties, primarily through the modulation of neutrophil function. Initially identified as a specific inhibitor of neutrophil exocytosis, further research has revealed a dual-targeting mechanism. This technical guide provides an in-depth exploration of the cellular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. The primary cellular target of this compound is the protein-protein interaction (PPI) between the small GTPase Rab27a and its effector protein JFC1.[1][2] Additionally, this compound has been shown to antagonize the activation of another small GTPase, Rac-1, by inhibiting its binding to GTP.[3][4] This dual inhibitory action on two key regulators of neutrophil function—exocytosis and adhesion—underpins its therapeutic potential in inflammatory diseases.

Primary Cellular Target: The Rab27a-JFC1 Interaction

The principal mechanism of action of this compound is the disruption of the interaction between the small GTPase Rab27a and its effector, JFC1 (also known as Slp1).[1] This interaction is crucial for the regulated exocytosis of azurophilic granules in neutrophils.[1] These granules contain a variety of toxic proteins that, when released, contribute to inflammation and tissue damage.[1]

By inhibiting the Rab27a-JFC1 interaction, this compound effectively blocks the secretion of these pro-inflammatory mediators from neutrophils without affecting other essential functions like phagocytosis.[1] The specificity of this compound for this interaction is attributed to the restricted expression of JFC1, which is predominantly found in azurophilic granules.[1] Molecular docking studies suggest that this compound binds to a specific epitope on Rab27a, thereby preventing its association with JFC1.[3][5]

Signaling Pathway

The inhibition of the Rab27a-JFC1 interaction by this compound disrupts the downstream signaling cascade that leads to the docking and fusion of azurophilic granules with the plasma membrane, ultimately preventing the release of their contents.

Secondary Cellular Target: Rac-1 Activation

Further investigation into the mechanism of this compound revealed its ability to inhibit neutrophil adhesion, a process critically dependent on the activation of β2 integrins.[3][4] This effect was traced back to a secondary target: the small GTPase Rac-1.[3][4] this compound was found to antagonize the binding of GTP to Rac-1, thereby preventing its activation.[3][4]

Rac-1 is a key regulator of the "inside-out" signaling pathway that leads to the activation of integrins, which is essential for neutrophil adhesion to the endothelium and subsequent transmigration into tissues.[3] By inhibiting Rac-1 activation, this compound effectively reduces neutrophil adhesion and has shown therapeutic potential in models of myocardial ischemia-reperfusion injury.[3][4] It is important to note that the inhibitory concentration of this compound for Rac-1 is significantly higher than for the Rab27a-JFC1 interaction, suggesting a concentration-dependent dual activity.[3]

Signaling Pathway

This compound's inhibition of Rac-1 activation disrupts the signaling cascade that leads to β2 integrin activation and subsequent neutrophil adhesion.

Quantitative Data

The inhibitory activity of this compound on its cellular targets has been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Target | Value | Assay Method | Reference |

| IC₅₀ | Rab27a-JFC1 Interaction | 0.33 µM | TR-FRET | [3] |

| IC₅₀ | Rab27a-JFC1 Interaction | 2.6 µM | ELISA | [6] |

| IC₅₀ | Rac-1-GTP Interaction | 29.3 µM | In vitro competition assay | [3] |

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Rab27a-JFC1 Interaction

This assay is used to screen for and quantify inhibitors of the Rab27a-JFC1 protein-protein interaction in a high-throughput format.[7]

Principle: The assay relies on the transfer of energy from a donor fluorophore (Terbium cryptate) to an acceptor fluorophore (EGFP). When Rab27a (fused to EGFP) and JFC1 (with a Myc tag recognized by a Terbium-conjugated antibody) interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[7] Inhibitors of this interaction will disrupt the FRET signal.

Methodology:

-

Lysate Preparation: HEK293T cells are transiently transfected to express Myc-JFC1 and EGFP-Rab27a. Cells are lysed in a buffer that preserves protein-protein interactions.

-

Assay Plate Setup: Lysates containing Myc-JFC1 are dispensed into a 384-well plate. Test compounds (like this compound) or DMSO (vehicle control) are added.

-

Incubation: The plate is incubated to allow for the binding of the inhibitor to its target.

-

Addition of Acceptor: Lysates containing EGFP-Rab27a are then added to the wells.

-

Addition of Donor: A Terbium-conjugated anti-Myc antibody is added to each well.

-

Signal Detection: The plate is read on a TR-FRET compatible plate reader, with excitation at 340 nm and emission measured at 520 nm (for EGFP) and 620 nm (for Terbium). The ratio of the two emission signals is calculated to determine the FRET efficiency.

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Rac-1 Activation (GTP-Pull-down) Assay

This biochemical assay is used to determine the amount of active, GTP-bound Rac-1 in cell lysates.

Principle: A protein domain that specifically binds to the active (GTP-bound) form of Rac-1, such as the p21-binding domain (PBD) of PAK1, is immobilized on beads. When cell lysates are incubated with these beads, active Rac-1 is "pulled down." The amount of pulled-down Rac-1 is then quantified by Western blotting.

Methodology:

-

Cell Treatment and Lysis: Neutrophils are treated with this compound or a vehicle control, followed by stimulation (e.g., with IL-8) to activate Rac-1. The cells are then lysed in a buffer that preserves GTPase activity.

-

Incubation with PBD beads: The cell lysates are incubated with agarose beads conjugated to the PBD of PAK1.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted samples, along with an aliquot of the total cell lysate (input control), are resolved by SDS-PAGE. The proteins are transferred to a membrane and probed with an anti-Rac-1 antibody.

-

Detection and Quantification: The bands corresponding to Rac-1 are detected using a chemiluminescent substrate. The band intensities are quantified using densitometry, and the amount of active Rac-1 is normalized to the total Rac-1 in the input.

Conclusion

This compound presents a compelling profile as a dual-action inhibitor targeting key aspects of neutrophil-mediated inflammation. Its primary, high-affinity targeting of the Rab27a-JFC1 interaction effectively curtails the release of noxious granular contents. Concurrently, at higher concentrations, its inhibition of Rac-1 activation provides an additional anti-inflammatory mechanism by impeding neutrophil adhesion. This multifaceted inhibitory profile makes this compound a valuable research tool for dissecting the complexities of neutrophil function and a promising candidate for the development of novel anti-inflammatory therapeutics. The detailed understanding of its cellular targets and the availability of robust experimental protocols are crucial for its continued investigation and potential clinical translation.

References

- 1. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nexinhib20 and Rab27a-JFC1 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor Nexinhib20 and its interaction with the Rab27a-JFC1 protein complex. This interaction is a key regulatory step in neutrophil exocytosis, and its inhibition presents a promising therapeutic strategy for a variety of inflammatory diseases. This document details the quantitative aspects of this interaction, the experimental methodologies used to study it, and the underlying signaling pathways.

Introduction: Targeting Neutrophil Exocytosis

Neutrophils are a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, uncontrolled or excessive neutrophil activation and degranulation can lead to tissue damage and contribute to the pathology of numerous inflammatory conditions. A key process in neutrophil-mediated inflammation is the exocytosis of various granules, which release a potent arsenal of pro-inflammatory and cytotoxic molecules.

The Rab family of small GTPases and their effectors are central regulators of vesicular trafficking and exocytosis. Specifically, Rab27a, in concert with its effector protein JFC1 (also known as Munc13-4 or Slp1), governs the exocytosis of azurophilic granules in neutrophils.[1] These granules contain highly inflammatory proteins such as myeloperoxidase (MPO) and neutrophil elastase. The interaction between Rab27a and JFC1 is therefore a critical checkpoint in the inflammatory cascade, making it an attractive target for therapeutic intervention.

This compound is a small molecule inhibitor that has been identified to specifically disrupt the protein-protein interaction (PPI) between Rab27a and JFC1.[2][3] By doing so, this compound effectively blocks the exocytosis of azurophilic granules, thereby mitigating the downstream inflammatory response.[3] This guide delves into the core scientific data and methodologies surrounding this compound and its target.

Quantitative Data Summary

The inhibitory activity of this compound on the Rab27a-JFC1 interaction and its downstream cellular effects have been quantified in several studies. The following table summarizes the key quantitative data.

| Parameter | Description | Value | Reference(s) |

| IC50 (Rab27a-JFC1 Binding) | The half maximal inhibitory concentration of this compound required to block the binding of Rab27a to JFC1 in a cell-free assay. | 2.6 µM | [2][4][5] |

| IC50 (Neutrophil Exocytosis) | The half maximal inhibitory concentration of this compound required to inhibit the exocytosis of azurophilic granules (measured by MPO secretion) from human neutrophils. | 0.33 µM (or 330 nM) | [2][6] |

| IC50 (Rac1-GTP Interaction) | A measure of off-target activity, indicating the concentration of this compound required to inhibit the interaction of Rac1 with GTP. | 29.3 µM | [3][7] |

Signaling Pathway and Mechanism of Action

The Rab27a-JFC1 signaling axis plays a crucial role in the docking and fusion of azurophilic granules with the plasma membrane in neutrophils. The following diagram illustrates this pathway and the inhibitory action of this compound.

Caption: The Rab27a-JFC1 signaling pathway in neutrophil azurophilic granule exocytosis and its inhibition by this compound.

Activated Rab27a-GTP on the surface of azurophilic granules recruits the effector protein JFC1.[1] This interaction is essential for the subsequent tethering, docking, and fusion of the granule with the plasma membrane, leading to the release of its pro-inflammatory contents.[8][9] this compound specifically binds to Rab27a, preventing its interaction with JFC1 and thereby inhibiting the entire exocytosis process.[3][10]

Experimental Protocols

The characterization of the this compound and Rab27a-JFC1 interaction has been accomplished through a variety of in vitro and cell-based assays. Below are detailed methodologies for the key experiments cited in the literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the protein-protein interaction between Rab27a and JFC1 and to determine the inhibitory potency of compounds like this compound.[5]

Caption: A generalized workflow for a TR-FRET assay to measure the inhibition of the Rab27a-JFC1 interaction.

Protocol:

-

Reagent Preparation:

-

Prepare cell lysates containing Myc-tagged JFC1 and EGFP-tagged Rab27a.[5]

-

Prepare a working solution of Terbium-conjugated anti-Myc antibody (donor fluorophore).

-

Perform a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Plate Setup:

-

In a low-volume 384-well plate, add the cell lysates containing Myc-JFC1 and EGFP-Rab27a.

-

Add the Terbium-conjugated anti-Myc antibody to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Using a plate reader capable of time-resolved fluorescence, excite the wells at approximately 340 nm.

-

Measure the emission at 490 nm (Terbium donor) and 520 nm (EGFP acceptor) after a time delay (e.g., 60 µs) to reduce background fluorescence.[5]

-

-

Data Analysis:

-

Calculate the ratio of the acceptor emission to the donor emission (520 nm / 490 nm). A higher ratio indicates a stronger interaction.

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

GST Pull-Down Assay

This assay is used to qualitatively or semi-quantitatively assess the interaction between Rab27a and JFC1 and the inhibitory effect of this compound.

Protocol:

-

Protein Expression and Purification:

-

Express and purify GST-tagged Rab27a and a prey protein (e.g., His-tagged JFC1) from a suitable expression system (e.g., E. coli).

-

-

Immobilization of Bait Protein:

-

Incubate the purified GST-Rab27a with glutathione-sepharose beads to immobilize the bait protein.

-

Wash the beads to remove any unbound protein.

-

-

Binding Reaction:

-

Incubate the GST-Rab27a-bound beads with the purified prey protein (JFC1) in the presence of either this compound or a vehicle control.

-

Allow the binding to occur for a specified time (e.g., 2-4 hours) at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween 20) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against JFC1. A decrease in the amount of JFC1 pulled down in the presence of this compound indicates inhibition of the interaction.[5]

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a more physiological context, using cell lysates.

Protocol:

-

Cell Lysis:

-

Lyse cells co-expressing tagged versions of Rab27a and JFC1 (e.g., Myc-JFC1 and EGFP-Rab27a) in a non-denaturing lysis buffer containing protease inhibitors.[11]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to one of the tagged proteins (e.g., anti-Myc antibody) to form an antibody-antigen complex.

-

Add Protein A/G-coupled agarose or magnetic beads to the lysate to capture the antibody-antigen complex.[12]

-

Incubate with gentle rotation at 4°C for several hours or overnight.

-

-

Washing:

-

Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluate by Western blotting using antibodies against both tagged proteins (e.g., anti-Myc and anti-GFP). The presence of both proteins in the eluate confirms their interaction. To test for inhibition, cells can be pre-treated with this compound before lysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA-based format can be adapted to quantify the inhibition of the Rab27a-JFC1 interaction.[5]

Protocol:

-

Plate Coating:

-

Coat the wells of a microtiter plate with purified recombinant JFC1.

-

Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA in PBS).

-

-

Binding and Inhibition:

-

In a separate plate or tubes, pre-incubate biotinylated-Rab27a with serial dilutions of this compound.

-

Add the Rab27a-Nexinhib20 mixtures to the JFC1-coated wells.

-

Incubate to allow the binding of Rab27a to the immobilized JFC1.

-

-

Detection:

-

Wash the wells to remove unbound Rab27a.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated-Rab27a.

-

Wash the wells again.

-

Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

The signal intensity is proportional to the amount of Rab27a bound to JFC1. Plot the absorbance against the this compound concentration to determine the IC50.

-

Surface Plasmon Resonance (SPR)

SPR can be used to measure the kinetics (association and dissociation rates) and affinity of the interaction between this compound and Rab27a.

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Immobilize purified Rab27a onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[13]

-

-

Analyte Injection:

-

Inject a series of concentrations of this compound (the analyte) over the sensor chip surface containing the immobilized Rab27a.

-

A reference flow cell without immobilized Rab27a should be used to subtract non-specific binding.

-

-

Data Acquisition:

-

Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the ligand. This generates a sensorgram showing the association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Conclusion and Future Directions

This compound represents a promising class of targeted therapeutics for inflammatory diseases by specifically inhibiting the Rab27a-JFC1 protein-protein interaction. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in this area. Future studies may focus on optimizing the potency and pharmacokinetic properties of this compound and related compounds, as well as exploring their efficacy in a broader range of inflammatory and immune-related disorders. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to investigate this and other protein-protein interactions in the context of drug discovery.

References

- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 2. goldbio.com [goldbio.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]

- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 6. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 9. Utilizing ELISA to monitor protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cube-biotech.com [cube-biotech.com]

- 11. mdpi.com [mdpi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

Whitepaper: The Role and Mechanism of Nexinhib20 in the Targeted Inhibition of Azurophilic Granule Release

Executive Summary

Neutrophils are the vanguard of the innate immune system, essential for combating infections. However, their potent antimicrobial arsenal, contained within various granules, can cause significant tissue damage when released uncontrollably, driving the pathology of numerous inflammatory diseases. Azurophilic (primary) granules, in particular, contain the most cytotoxic proteins, such as myeloperoxidase (MPO) and neutrophil elastase (NE). The targeted inhibition of the release of these specific granules, without compromising other crucial neutrophil functions, represents a significant therapeutic goal. This document provides a comprehensive technical overview of Nexinhib20, a first-in-class small-molecule inhibitor designed to specifically block the exocytosis of azurophilic granules. We detail its molecular mechanism of action, present quantitative data from key experiments, outline detailed experimental protocols, and illustrate the critical pathways and workflows involved.

Introduction to Neutrophil Granules and Pathophysiology

Neutrophils store a variety of effector proteins within distinct intracellular granules, which are mobilized and released in a hierarchical manner upon cell activation. This sequential exocytosis includes:

-

Primary (Azurophilic) Granules: Contain MPO, NE, cathepsins, and defensins. Their release is tightly controlled and primarily directed into phagosomes, with limited extracellular exocytosis.

-

Secondary (Specific) Granules: Contain lactoferrin and components of the NADPH oxidase.

-

Tertiary (Gelatinase) Granules: Contain gelatinase (MMP-9) and integrins.

-

Secretory Vesicles: Contain plasma proteins and surface receptors like CD11b/CD18.

Uncontrolled degranulation, especially of azurophilic granules, is a hallmark of inflammatory conditions such as sepsis, ischemia-reperfusion injury, and radiation-induced fibrosis.[1][2] The release of MPO and NE into the extracellular space leads to oxidative damage, protein degradation, and propagation of the inflammatory cascade. This compound was developed to selectively inhibit this pathological release.[1]

Core Mechanism of Action: Targeting the Rab27a-JFC1 Interaction

The specificity of this compound lies in its ability to disrupt a key protein-protein interaction (PPI) that governs azurophilic granule exocytosis.

The Rab27a-JFC1 Regulatory Axis: Vesicular trafficking and exocytosis are orchestrated by small GTPases of the Rab family. Rab27a is a critical regulator of secretion in neutrophils and is enriched on the membrane of azurophilic granules.[3][4] For these granules to dock and fuse with the plasma membrane, Rab27a must bind to its specific effector protein, JFC1 (also known as Slp1).[3][4] The expression of JFC1 is highly restricted, with approximately 95% being present on azurophilic granules.[3] This restricted expression provides a precise target for therapeutic intervention.

This compound's Molecular Intervention: this compound acts as a direct antagonist of the Rab27a-JFC1 interaction.[3][5][6] By binding to Rab27a, it prevents the recruitment of JFC1, thereby aborting the downstream steps of granule tethering, docking, and fusion with the plasma membrane. This blockade is highly specific and does not interfere with other Rab-effector pairings, such as Rab11-Munc13-4, which regulate other vesicular pathways.[1] Consequently, this compound potently inhibits the release of azurophilic granule cargo without affecting other essential neutrophil functions like phagocytosis or the formation of Neutrophil Extracellular Traps (NETs).[1][3][5]

Signaling Pathway Diagram

Caption: Fig. 1: this compound blocks the Rab27a-JFC1 interaction.

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound has been quantified across various in vitro and in vivo models.

| Parameter | Assay Type | Model System | Key Result | Reference |

| IC₅₀ | TR-FRET Binding Assay | Recombinant Proteins | ~0.33 µM for Rab27a-JFC1 disruption | [7] |

| IC₅₀ (Rac1) | In vitro competition assay | Recombinant Proteins | ~30 µM for Rac1-GTP binding | [2] |

| MPO Release | ELISA | fMLP/GM-CSF stimulated human neutrophils | >80% inhibition at 10 µM | [1] |

| CD63 Upregulation | Flow Cytometry | Stimulated human neutrophils | Significant reduction in surface expression | [8] |

| CD11b Upregulation | Flow Cytometry | Stimulated human neutrophils | Significant reduction of surface upregulation | [1][2] |

| Plasma MPO | ELISA | Mouse LPS-induced endotoxemia model | Significant decrease in circulating MPO | [1] |

| Neutrophil Infiltration | Histology | Mouse LPS-induced endotoxemia model | Significant decrease in liver and kidney | [1] |

| Myocardial Infarct Size | TTC Staining | Mouse ischemia-reperfusion model | Significant reduction in infarct size | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for cornerstone experiments.

In Vitro: Myeloperoxidase (MPO) Release Assay

This assay directly quantifies the extracellular release of azurophilic granule contents.

Objective: To measure the inhibitory effect of this compound on stimulated MPO secretion from isolated neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from whole blood of healthy donors using density gradient centrifugation (e.g., Polymorphprep™). Ensure high purity (>95%) and viability.

-

Pre-incubation: Resuspend neutrophils in a buffer (e.g., HBSS with Ca²⁺/Mg²⁺) and pre-incubate with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

Priming & Stimulation: Prime cells with a cytokine like GM-CSF (e.g., 10 ng/mL) for 30 minutes, followed by stimulation with a chemoattractant like fMLP (e.g., 1 µM) for 15-30 minutes.

-

Sample Collection: Pellet the neutrophils by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Quantification: Collect the supernatant and quantify MPO concentration using a commercial ELISA kit, following the manufacturer's instructions.

Workflow Diagram: MPO Release Assay

Caption: Fig. 2: Workflow for in vitro MPO release assay.

In Vivo: LPS-Induced Endotoxemia Model

This model assesses the efficacy of this compound in a systemic inflammation context.

Objective: To determine if this compound can reduce plasma levels of neutrophil-derived proteins and limit neutrophil infiltration in vivo.

Methodology:

-

Animal Model: Use C57BL/6 mice (8-12 weeks old).

-

Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), induce endotoxemia by i.p. injection of Lipopolysaccharide (LPS) (e.g., 10 mg/kg).

-

Sample Collection: At a defined endpoint (e.g., 4-6 hours post-LPS), euthanize mice and collect blood via cardiac puncture into heparinized tubes. Perfuse organs (e.g., liver, kidneys) with saline.

-

Plasma Analysis: Separate plasma by centrifugation and measure MPO levels by ELISA.

-

Histological Analysis: Fix collected organs in formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to quantify neutrophil infiltration in tissue.

Workflow Diagram: Endotoxemia Model

Caption: Fig. 3: Workflow for in vivo endotoxemia model.

Conclusion and Therapeutic Outlook

This compound represents a highly targeted approach to mitigating inflammation driven by neutrophil degranulation. Its mechanism of action—the specific inhibition of the Rab27a-JFC1 interaction—ensures that only the exocytosis of azurophilic granules is blocked, preserving the host's essential antimicrobial defenses like phagocytosis and NETosis.[1][3] This specificity is a critical advantage over broad-spectrum anti-inflammatory drugs.

The robust in vitro and in vivo data demonstrate that this compound effectively reduces the release of cytotoxic granule contents and limits tissue infiltration by neutrophils in models of systemic inflammation, ischemia-reperfusion injury, and radiation-induced fibrosis.[1][2][5] These findings underscore the potential of this compound as a therapeutic agent for a wide range of acute and chronic inflammatory diseases where neutrophil-mediated tissue damage is a key pathological driver. Further development and clinical investigation of this compound and its derivatives are warranted.

References

- 1. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Targeting of Neutrophil Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. JCI Insight - Neutrophil-targeted, protease-activated pulmonary drug delivery blocks airway and systemic inflammation [insight.jci.org]

foundational research on Nexinhib20 and neutrophil exocytosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Nexinhib20, a small-molecule inhibitor of neutrophil exocytosis. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the mechanism of action, key experimental findings, and relevant protocols for studying this compound and its effects on neutrophil function.

Core Mechanism of Action: Targeting the Rab27a-JFC1 Axis

This compound has been identified as a potent inhibitor of neutrophil degranulation, specifically targeting the exocytosis of azurophilic granules.[1][2] Its primary mechanism of action involves the disruption of the protein-protein interaction between the small GTPase Rab27a and its effector protein JFC1 (also known as Slp1).[1][3] This interaction is a critical step in the trafficking and fusion of azurophilic granules with the plasma membrane, a process essential for the release of their pro-inflammatory and cytotoxic contents, such as myeloperoxidase (MPO) and neutrophil elastase (NE).[2][4][5] By blocking the Rab27a-JFC1 binding, this compound effectively impairs the release of these toxic cargoes, thereby mitigating neutrophil-mediated inflammation and tissue damage.[3][4]

Initially, some research suggested that this compound might also exert its effects by inhibiting the activation of Rac-1, a GTPase involved in integrin activation.[6] However, more recent and detailed studies, utilizing orthogonal approaches such as TR-FRET and endogenous Rac-1-GTP pulldown assays, have demonstrated that this compound does not interfere with Rac1 activation.[1][7] The current consensus is that the inhibitory effects of this compound on neutrophil adhesion and β2 integrin mobilization are secondary to its primary action on JFC1-mediated granule exocytosis, a process that is independent of Rac1.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational research on this compound.

| Parameter | Value | Cell Type | Assay | Source |

| Inhibition of Protein-Protein Interaction | ||||

| Rab27a-JFC1 Binding Inhibition | Effective at 10 µM | Human Neutrophils | TR-FRET Assay | [1][7] |

| Rac1-PAK1 Binding | No inhibition at 10 µM | In vitro | TR-FRET Assay | [1][7] |

| Rac-1-GTP Binding (IC50) | ~29.3 µM | In vitro | Competition Assay | [6] |

| Cellular Effects | ||||

| Azurophilic Granule Exocytosis Inhibition (MPO release) | Effective at 10 µM | Human and Murine Neutrophils | ELISA | [4][8] |

| CD11b Mobilization to Plasma Membrane | Significantly decreased at 10 µM | Human Neutrophils | Flow Cytometry | [1] |

| IL-8-Induced Neutrophil Adhesion | Significantly decreased | Human Neutrophils | Microfluidic Assay | [6] |

| Neutrophil Viability | No significant effect up to 100 µM for 1 hour | Human Neutrophils | Flow Cytometry | [6] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

References

- 1. academic.oup.com [academic.oup.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Targeting of Neutrophil Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Nexinhib20: A Technical Guide to its Application as a Chemical Probe for Rab27a Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rab27a, a member of the Rab family of small GTPases, is a critical regulator of vesicle trafficking and exocytosis in a variety of specialized secretory cells. It orchestrates the movement of secretory granules, lysosomes, and melanosomes to the plasma membrane for release. Given its central role in processes like neutrophil degranulation, platelet secretion, and melanosome transport, Rab27a has emerged as a significant target for investigating and potentially treating inflammatory diseases, pigmentary disorders, and cancer.

A chemical probe is an essential tool for elucidating the function of such proteins in cellular and in vivo contexts. Nexinhib20 is a potent, cell-permeable small molecule inhibitor that has been identified as a valuable chemical probe for interrogating Rab27a function. It operates by specifically disrupting the protein-protein interaction (PPI) between Rab27a and one of its key effectors, JFC1 (also known as synaptotagmin-like protein 1, Slp1).[1][2] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound was identified through a high-throughput screen designed to find inhibitors of the Rab27a-JFC1 interaction.[3] Its primary mechanism involves the direct binding to Rab27a, occupying a druggable pocket and thereby preventing the subsequent binding of its effector protein, JFC1.[2][3][4] This disruption is critical because the Rab27a-JFC1 complex is necessary for the tethering and docking of azurophilic granules at the plasma membrane of neutrophils prior to exocytosis.[5][6]

Molecular docking studies suggest that this compound interacts with a specific epitope on the surface of Rab27a.[3][4][7] By blocking this interaction, this compound effectively inhibits the downstream processes regulated by this complex, most notably the secretion of azurophilic granules from neutrophils.[1][5] This leads to a reduction in the release of pro-inflammatory mediators, such as myeloperoxidase (MPO), and a decrease in the upregulation of adhesion molecules like CD11b on the cell surface.[5][8][9]

Selectivity: this compound demonstrates a high degree of selectivity. It does not interfere with the interaction of other Rab GTPases, such as Rab11, with their effectors.[3][7] However, a potential off-target effect has been identified. At concentrations significantly higher than those required to inhibit Rab27a, this compound can also inhibit the activation of another small GTPase, Rac-1, by antagonizing its binding to GTP.[7] The IC50 for Rac-1 inhibition is approximately 90-fold higher than that for Rab27a-mediated exocytosis, suggesting a clear window for selective inhibition of Rab27a function.[7]

Data Presentation

Quantitative data for this compound's activity is summarized below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Assay Type | IC50 Value | Reference |

| Rab27a-JFC1 Interaction | TR-FRET | ~2.6 µM | [5][8][10] |

| Neutrophil Exocytosis (MPO Secretion) | Cell-based chemiluminescence | ~0.33 µM | [7][8][9][10] |

| Rac-1-GTP Interaction | In vitro competition assay | ~29.3 µM | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Key Findings | Reference |

| Mouse | Endotoxin (LPS)-induced systemic inflammation | 30 mg/kg (i.p.) | Reduced plasma MPO levels; Decreased neutrophil infiltration in liver and kidneys. | [5][10][11] |

| Mouse | Myocardial Ischemia-Reperfusion (I/R) Injury | 100 mM, 10 µL in DMSO + 190 µL 10% Trappsol | Significantly decreased neutrophil recruitment and infarct size. | [7][12] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Rab27a-JFC1 Inhibition

This assay was central to the discovery of this compound and is used to quantify the inhibition of the Rab27a-JFC1 protein-protein interaction.

-

Principle: The assay relies on the transfer of energy between a donor fluorophore (Terbium cryptate) and an acceptor fluorophore (EGFP). When in close proximity due to protein binding, excitation of the donor results in emission from the acceptor. Inhibitors disrupt this proximity, leading to a decreased FRET signal.[5]

-

Reagents:

-

Cell lysates from HEK293T cells expressing Myc-tagged JFC1.

-

Cell lysates from HEK293T cells expressing EGFP-tagged Rab27a.

-

Terbium-conjugated anti-Myc antibody.

-

This compound or other test compounds dissolved in DMSO.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

-

Procedure:

-

Dispense test compounds (e.g., this compound) or vehicle (DMSO) into a 384-well plate.[3]

-

Add cell lysates containing Myc-JFC1 to the wells and incubate for 15 minutes at room temperature to allow for compound binding.[3]

-

Add cell lysates containing EGFP-Rab27a and the terbium-conjugated anti-Myc antibody.[1][6]

-

Incubate for 30-60 minutes at room temperature to allow for protein-protein interaction and antibody binding.

-

Measure the fluorescence signal using a plate reader capable of TR-FRET. Excite at ~340 nm and record emissions at 490 nm (Terbium, internal control) and 520 nm (EGFP, FRET signal).[1][5]

-

Calculate the emission ratio (520 nm / 490 nm). A decrease in this ratio indicates inhibition of the Rab27a-JFC1 interaction.

-

Determine the IC50 value by plotting the emission ratio against a range of this compound concentrations.

-

Neutrophil Exocytosis (Myeloperoxidase Secretion) Assay

This cell-based assay validates the functional effect of inhibiting the Rab27a-JFC1 interaction in primary human neutrophils.

-

Principle: Activated neutrophils release the enzyme myeloperoxidase (MPO) from their azurophilic granules. The amount of secreted MPO can be quantified using a chemiluminescent or colorimetric substrate.

-

Reagents:

-

Isolated human neutrophils.

-

This compound dissolved in DMSO.

-

Neutrophil stimulants (e.g., GM-CSF and fMLP, or PMA).[5]

-

MPO detection reagents (e.g., isoluminol for chemiluminescence or TMB for colorimetric assay).

-

-

Procedure:

-

Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Pre-incubate the isolated neutrophils (e.g., 2 x 10^6 cells/mL) with various concentrations of this compound or vehicle (DMSO) for 1 hour at room temperature.[7]

-

Stimulate the neutrophils with agents like GM-CSF (e.g., 50 ng/mL) followed by fMLP (e.g., 1 µM) to induce degranulation.[5]

-

Pellet the cells by centrifugation and collect the supernatant.

-

Quantify the MPO activity in the supernatant using an appropriate MPO assay kit or protocol. For chemiluminescence, mix the supernatant with the detection reagent and measure light output.[5]

-

Calculate the percentage of MPO secretion relative to stimulated controls and determine the IC50 of this compound.

-

Rac-1 Activation (GTP Pull-Down) Assay

This assay is used to assess the off-target activity of this compound on the activation of Rac-1.

-

Principle: Active, GTP-bound Rac-1 binds specifically to the p21-binding domain (PBD) of its effector protein, PAK1. An affinity resin coupled to the PAK1-PBD is used to "pull down" active Rac-1 from cell lysates. The amount of pulled-down Rac-1 is then quantified by Western blot.

-

Reagents:

-

Leukocyte cell line (e.g., HL-60) or isolated neutrophils.

-

This compound or vehicle (DMSO).

-

Cell stimulant (e.g., IL-8).[7]

-

Lysis buffer.

-

PAK1-PBD affinity resin (e.g., agarose beads).

-

Anti-Rac-1 antibody for Western blotting.

-

-

Procedure:

-

Treat cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with IL-8 to induce Rac-1 activation.[7]

-

Lyse the cells immediately in an appropriate lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with PAK1-PBD beads to pull down Rac-1-GTP.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and perform a Western blot using an anti-Rac-1 antibody to detect the amount of active Rac-1.

-

Run a parallel blot using total cell lysate (input) to confirm equal protein loading.

-

Quantify the band intensity to determine the effect of this compound on Rac-1 activation.

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits the interaction between active Rab27a-GTP and its effector JFC1.

Experimental Workflow

Caption: High-throughput screening workflow for identifying Rab27a-JFC1 interaction inhibitors.

Logical Relationship

Caption: this compound shows significantly higher potency for its on-target pathway than its off-target.

References

- 1. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Rab27a-JFC1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. This compound | Other Small Monomeric GTPases | Tocris Bioscience [tocris.com]

- 10. file.glpbio.com [file.glpbio.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Nexinhib20: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Nexinhib20, a small-molecule inhibitor identified as a potent modulator of neutrophil function. It details the initial discovery, mechanism of action, biophysical and cellular characterization, and the key experimental protocols used to elucidate its activity.

Discovery and Core Mechanism

This compound was identified through a high-throughput screening campaign designed to find inhibitors of the protein-protein interaction (PPI) between the small GTPase Rab27a and its effector JFC1 (also known as Slp1).[1][2] This interaction is a critical regulatory step in the exocytosis of azurophilic granules from neutrophils.[1][2] These granules contain highly cytotoxic and pro-inflammatory proteins, such as myeloperoxidase (MPO) and neutrophil elastase. Uncontrolled release of these proteins is a key driver of tissue damage in various inflammatory diseases.[2][3]

The primary mechanism of action of this compound is the specific inhibition of the Rab27a-JFC1 interaction.[4][5] By binding to Rab27a, this compound prevents the recruitment of JFC1, thereby impairing the trafficking and fusion of azurophilic granules with the plasma membrane.[3][4] This leads to a selective reduction in the secretion of toxic neutrophil cargoes without compromising other essential innate immune functions like phagocytosis or the formation of neutrophil extracellular traps (NETs).[1][4]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified using various biochemical and cell-based assays. A summary of these findings is presented below.

Table 1: Inhibitory Potency (IC₅₀) of this compound

| Target Interaction / Process | Assay Method | IC₅₀ Value | Reference |

| Rab27a-JFC1 Interaction | Recombinant Protein ELISA | 2.6 µM | [1] |

| Rab27a-JFC1 Interaction | (Reported Value) | 330 nM | [6] |

| Azurophilic Granule Secretion | Cell-Based MPO Secretion | ~0.3 µM | [4] |

| Rac1-GTP Interaction | In Vitro Competition Assay | ~29.3 µM | [7] |

Note: The variation in IC₅₀ values for the Rab27a-JFC1 interaction is likely due to differences in assay formats (recombinant proteins vs. cellular environment).

Table 2: Cellular Activity of this compound

| Cellular Process | Cell Type | Stimulus | This compound Conc. | Observed Effect | Reference |

| Neutrophil Adhesion | Human Neutrophils | IL-8 | 10 µM | ~90% reduction in arrested cells | [7] |

| β2 Integrin Activation | Human Neutrophils | IL-8 | 10 µM | Significant reduction in high-affinity β2 integrins | [7] |

| Intracellular Ca²⁺ Flux | Human Neutrophils | IL-8 | 10 µM | Suppression of Ca²⁺ signal | [8] |

| Cell Viability | Human Neutrophils | - | Up to 100 µM | No significant increase in cell death | [7] |

Characterization of Cellular Effects

Inhibition of Neutrophil Adhesion and Integrin Activation

Beyond its effects on exocytosis, this compound has been shown to inhibit key steps in neutrophil recruitment. In microfluidic chamber assays mimicking physiological flow, this compound (10 µM) significantly decreased the adhesion of IL-8-stimulated human neutrophils to the endothelial ligands ICAM-1 and P-selectin.[7] This effect is linked to the molecule's ability to limit the activation of β2 integrins, which are crucial for firm adhesion.[7][8]

Disputed Effects on Rac1 Signaling

The mechanism by which this compound affects integrin activation is a subject of debate.

-

Evidence for Rac1 Inhibition: One study reported that this compound directly antagonizes the binding of GTP to the small GTPase Rac1, a critical upstream regulator of integrin activation.[7][8] Western blots from Rac1-GTP pull-down assays confirmed that this compound inhibited Rac1 activation in leukocytes.[7][8] The IC₅₀ for this interaction was found to be approximately 29.3 µM, which is about 90-fold higher than its potency against Rab27a-mediated exocytosis.[7]

-

Evidence Against Rac1 Inhibition: Conversely, a separate study using a sensitive Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay found that this compound did not affect the interaction between Rac1-GTP and its effector PAK1, even at concentrations significantly higher than those effective against the Rab27a-JFC1 axis.[4][5] This research suggests that the observed effects on integrin mobilization and avidity are an indirect consequence of inhibiting the JFC1-dependent trafficking of CD11b⁺ vesicles, rather than direct inhibition of Rac1.[4][9]

Detailed Experimental Protocols

TR-FRET Assay for Rab27a-JFC1 Interaction

This assay was central to the discovery of this compound and is used to quantify the binding between Rab27a and JFC1 in a high-throughput format.

-

Reagent Preparation:

-

Assay Procedure:

-

Data Acquisition:

-

Use a TR-FRET-compatible plate reader. Excite the terbium donor at ~340 nm.[1][10]

-

After a time delay (e.g., 50-100 µs) to reduce background fluorescence, measure emissions at two wavelengths:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A decrease in this ratio indicates inhibition of the PPI.

-

Rac1-GTP Pull-Down Assay

This biochemical assay is used to measure the amount of active, GTP-bound Rac1 in cells following treatment.

-

Cell Treatment and Lysis:

-

Culture leukocytes (e.g., differentiated HL-60 cells or primary neutrophils) at 2 x 10⁶ cells/mL.[7]

-

Incubate cells with this compound (10 µM) or vehicle (DMSO) for 1 hour at room temperature.[7]

-

Stimulate cells with an agonist (e.g., 1 µg/mL IL-8) for 1 minute to activate Rac1.[7]

-

Immediately lyse the cells in ice-cold Lysis/Binding/Wash buffer containing protease inhibitors.[11]

-

Centrifuge at 16,000 x g at 4°C for 15 minutes to pellet cell debris. Collect the supernatant (total lysate).[11]

-

-

Affinity Precipitation (Pull-Down):

-

Incubate the cleared cell lysate with PAK-PBD (p21 activated kinase-p21 binding domain) agarose beads for 1 hour at 4°C.[7] The PAK-PBD domain specifically binds to the active, GTP-bound form of Rac1.

-

Pellet the beads by centrifugation (e.g., 5,000 x g, 4°C for 8 minutes).[7]

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

-

Analysis by Western Blot:

-

Elute the bound proteins from the beads by boiling in 2X SDS-PAGE sample buffer.[12]

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rac1.

-

A sample of the total cell lysate (input) should be run in parallel to confirm equal protein loading.

-

Detect with a secondary HRP-conjugated antibody and visualize using chemiluminescence. A reduced band intensity in the this compound-treated sample indicates inhibition of Rac1 activation.

-

Microfluidic Neutrophil Adhesion Assay

This assay assesses the ability of neutrophils to adhere to a surface coated with endothelial adhesion molecules under defined shear stress, simulating conditions in blood vessels.

-

Device Preparation:

-

Coat the channels of a microfluidic device (e.g., Ibidi µ-Slide) with human P-selectin and ICAM-1 (10 µg/mL) for 2 hours at room temperature.[7]

-

Block the channels to prevent non-specific binding.

-

-

Cell Preparation:

-

Isolate human neutrophils from peripheral blood.

-

Resuspend neutrophils at 2 x 10⁶ cells/mL and incubate with this compound (10 µM) or vehicle (DMSO) for 1 hour at room temperature.[7]

-

-

Flow-Based Adhesion Assay:

-

Connect the microfluidic device to a syringe pump to generate a constant shear stress (e.g., 6 dyn/cm²).[7]

-

Perfuse the treated neutrophil suspension through the coated channels.

-

After an initial period, introduce a chemoattractant like IL-8 into the flow to stimulate firm adhesion.

-

Record videos of neutrophil rolling and adhesion using phase-contrast microscopy.

-

-

Quantification:

References

- 1. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. cellbiolabs.com [cellbiolabs.com]

The Effect of Nexinhib20 on Neutrophil Primary Granule Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophils, the most abundant leukocytes, are the vanguard of the innate immune system. Their activation at sites of inflammation leads to the release of a potent arsenal of antimicrobial and pro-inflammatory molecules stored within various granule subsets. The primary (azurophilic) granules contain the most cytotoxic cargo, including myeloperoxidase (MPO) and neutrophil elastase (NE). Uncontrolled degranulation contributes significantly to tissue damage in a range of inflammatory diseases. Nexinhib20 is a novel small-molecule inhibitor designed to specifically target and limit the exocytosis of these primary granules. This document provides an in-depth technical overview of this compound's mechanism of action, its quantifiable effects on neutrophil function, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Targeting the Rab27a-JFC1 Axis

This compound exerts its specific inhibitory effect by disrupting a key protein-protein interaction essential for the exocytosis of azurophilic granules. The core mechanism involves blocking the binding of the small GTPase Rab27a to its effector protein, JFC1 (also known as Slp1).[1][2][3]

-

Rab27a: A small GTPase that acts as a molecular switch. When in its active, GTP-bound state, it recruits effector proteins to the granule membrane. It is an essential regulator of neutrophil exocytosis.[4]

-

JFC1: An effector protein that binds specifically to active Rab27a. The expression of JFC1 is largely restricted to azurophilic granules, which confers the specificity of this compound's action.[2]

-

Inhibition: By binding to Rab27a, this compound prevents the recruitment of JFC1.[3] This disruption of the Rab27a-JFC1 complex halts the downstream processes of granule trafficking, docking, and fusion with the plasma membrane, thereby inhibiting the release of primary granule contents.[3]

A secondary mechanism involving the GTPase Rac-1 has been debated. Some studies have shown that this compound can antagonize the Rac-1-GTP interaction, thereby inhibiting Rac-1 activation and downstream signaling that contributes to β2 integrin activation and cell adhesion.[4][5] However, other research using sensitive, orthogonal assays like time-resolved FRET (TR-FRET) suggests that this compound does not interfere with Rac-1 activation, and its effects on integrin mobilization are secondary to the primary inhibition of the Rab27a-JFC1 axis.[1][2] One study noted that any potential inhibition of Rac1 occurs with 90 times less potency compared to its effect on the Rab27a-JFC1 interaction.[2]

Caption: Signaling pathway of this compound in neutrophils.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative effects of this compound on neutrophil functions as reported in the literature.

Table 1: Effect of this compound on Neutrophil Surface Marker Expression and Viability

| Parameter | Stimulus | Effect of this compound | Approximate Change | Reference |

| CD11b (αMβ2) Upregulation | GM-CSF + fMLP | Diminished upregulation | Prevents ~2-fold increase | [4] |

| Total CD18 (β2) Expression | IL-8 | Significantly limited upregulation | Prevents ~40% increase | [4] |

| Cell Viability | None (1-hour incubation) | No significant toxicity | ~100% viability at 100 µM | [4] |

Table 2: In Vivo Effects and Potency

| Parameter | Model | Effect of this compound | Finding | Reference |

| Neutrophil Secretion | LPS-induced endotoxemia (mice) | Decreased plasma MPO | Effective prevention of in vivo exocytosis | [6] |

| Neutrophil Infiltration | LPS-induced endotoxemia (mice) | Decreased infiltration into liver & kidneys | Reduced tissue sequestration | [6] |

| Relative Potency | Biochemical assays | Comparison of inhibitory activity | ~90x more potent against Rab27a-JFC1 vs. Rac1 | [2] |

Experimental Protocols

This section details methodologies for key experiments used to characterize the effects of this compound.

Neutrophil Isolation

Human neutrophils are typically isolated from whole blood of healthy donors using density gradient separation.

-

Materials: Anticoagulant (e.g., EDTA), density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque), dextran, hypotonic red blood cell lysis buffer.

-

Protocol:

-

Dilute whole blood with saline and carefully layer it over the density gradient medium.

-

Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate and discard the upper layers, leaving the neutrophil/erythrocyte pellet.

-

Resuspend the pellet and use dextran sedimentation to further separate neutrophils from red blood cells.

-

Perform hypotonic lysis to remove any remaining red blood cells.

-

Wash the purified neutrophils in a suitable buffer (e.g., HBSS) and confirm purity (>95%) and viability via trypan blue exclusion or flow cytometry.

-

Azurophilic Granule Exocytosis Assay (MPO Release)

This assay directly measures the release of myeloperoxidase (MPO), a key enzyme and marker for azurophilic granules.[7][8][9]

-

Materials: Purified neutrophils, this compound, a stimulant (e.g., fMLP, GM-CSF, PMA), MPO substrate (e.g., 3,3',5,5'-tetramethylbenzidine, TMB), stop solution, plate reader.

-

Protocol:

-

Pre-incubate purified neutrophils (e.g., 1x10⁶ cells/mL) with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.

-

Add the desired stimulant to induce degranulation and incubate for an appropriate time (e.g., 15-30 minutes).

-

Pellet the cells by centrifugation (400 x g, 5 min).

-

Transfer the supernatant to a new plate.

-

Add the MPO substrate solution to the supernatant and incubate until a color change is observed.

-

Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

-

Quantify MPO release relative to a total cell lysate (100% release) and unstimulated controls.

-

Surface Marker Upregulation via Flow Cytometry

This method assesses degranulation by measuring the increased surface expression of proteins from granule membranes that fuse with the plasma membrane.[4][10]

-

Materials: Purified neutrophils, this compound, stimulant, fluorescently-conjugated antibodies (e.g., anti-CD11b, anti-CD63, anti-CD66b), FACS buffer, flow cytometer.

-

Protocol:

-

Perform pre-incubation with this compound and stimulation as described in the MPO assay.

-

Stop the reaction by adding ice-cold FACS buffer.

-

Pellet the cells and resuspend in FACS buffer containing the fluorescently-conjugated antibodies.

-

Incubate on ice, protected from light, for 30 minutes.

-

Wash the cells to remove unbound antibodies.

-

Resuspend in FACS buffer and analyze on a flow cytometer, measuring the mean fluorescence intensity (MFI) for each surface marker.

-

Caption: General experimental workflow for testing this compound.

Downstream Functional Consequences

The inhibition of primary granule secretion by this compound leads to several critical downstream effects that underscore its therapeutic potential. By preventing the release of MPO, neutrophil elastase, and cathepsins, this compound directly reduces the tissue-damaging and pro-inflammatory potential of neutrophils.[2] Furthermore, because granule membranes are a reservoir for adhesion molecules like the β2 integrin CD11b/CD18, inhibiting their fusion with the plasma membrane reduces the adhesive capacity of neutrophils.[3][4] This dual action—reducing both cytotoxic enzyme release and cell adhesion—positions this compound as a potent anti-inflammatory agent. Importantly, this targeted action does not appear to compromise essential innate immune functions like phagocytosis or the formation of neutrophil extracellular traps (NETs).[2][11]

Caption: Downstream consequences of this compound action.

Conclusion

This compound is a highly specific small-molecule inhibitor that effectively reduces the secretion of primary (azurophilic) granules from neutrophils. Its primary mechanism of action is the targeted disruption of the Rab27a-JFC1 protein-protein interaction, a critical step in the exocytosis pathway. This inhibition leads to a significant reduction in the release of cytotoxic and pro-inflammatory enzymes and diminishes the upregulation of key adhesion molecules on the neutrophil surface. By limiting these key effector functions without impairing broader immune responses like phagocytosis, this compound represents a promising therapeutic strategy for mitigating neutrophil-driven pathology in a wide array of acute and chronic inflammatory diseases. Further research to conclusively delineate its effects on the Rac-1 pathway will continue to refine our understanding of its complete pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits neutrophil adhesion and β2 integrin activation by antagonizing Rac-1-GTP interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Neutrophil Adhesion and β2 Integrin Activation by Antagonizing Rac-1-Guanosine 5'-Triphosphate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Neutrophil Exocytosis Inhibitors (Nexinhibs), Small Molecule Inhibitors of Neutrophil Exocytosis and Inflammation: DRUGGABILITY OF THE SMALL GTPase Rab27a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutrophil Degranulation of Azurophil and Specific Granules | Springer Nature Experiments [experiments.springernature.com]

- 8. A rapid, direct assay to measure degranulation of bovine neutrophil primary granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neutrophil Degranulation of Azurophil and Specific Granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

Specificity of Nexinhib20 for Rab27a: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of Nexinhib20, a small molecule inhibitor, and its specificity for the small GTPase Rab27a. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular interactions and workflows to serve as a comprehensive resource for researchers in cellular biology and drug discovery.

Introduction: Targeting Rab GTPases

Rab GTPases are critical regulators of intracellular vesicular trafficking, controlling processes from vesicle budding and transport to tethering and fusion. Rab27a, in particular, plays a crucial role in the exocytosis of secretory granules in various cell types, including neutrophils and melanocytes.[1] The interaction of Rab27a with its specific effector proteins, such as JFC1 (also known as synaptotagmin-like 1, SYTL1), is essential for these processes.[2] Dysregulation of Rab27a-mediated pathways is implicated in inflammatory diseases and cancer, making it an attractive therapeutic target.

This compound was identified through high-throughput screening as a potent inhibitor of the protein-protein interaction (PPI) between Rab27a and its effector JFC1.[3][4] By disrupting this key interaction, this compound effectively blocks the exocytosis of azurophilic granules in neutrophils, thereby exerting anti-inflammatory effects.[5][4][6] This guide explores the molecular basis of this compound's specificity for Rab27a, its mechanism of action, and potential off-target activities.

Quantitative Data Presentation: this compound Potency and Specificity

The specificity of a small molecule inhibitor is quantitatively defined by its potency towards its intended target versus other potential biological molecules. The following tables summarize the key inhibitory concentrations (IC50) and binding data for this compound.

Table 1: Potency of this compound against Rab27a-JFC1 Interaction

| Assay Type | Parameter | Value | Reference |

| TR-FRET | IC50 | 330 nM | [2][6] |

| ELISA (recombinant proteins) | IC50 | 2.6 µM | [4] |

| Neutrophil Granule Secretion | IC50 | ~0.3 µM | [7] |

Note: The variation in IC50 values may be attributed to differences in assay formats (cell-free vs. cell-based) and the specific reagents used.

Table 2: Specificity and Off-Target Activity of this compound

| Target/Interaction | Assay Type | Parameter | Value | Conclusion | Reference |

| Rab27a-JFC1 | TR-FRET | IC50 | 330 nM | Primary Target | [2][6] |

| Rac-1-GTP Interaction | In vitro competition | IC50 | 29.3 µM | ~89-fold less potent than for Rab27a-JFC1 | [7][8] |

| Rab11-Munc13-4 Interaction | TR-FRET | % Inhibition | No significant activity at 10 µM or 50 µM | Specific for Rab27a-JFC1 over Rab11-Munc13-4 | [3] |

| ROS Scavenging | Cell-free chemiluminescence | Activity | No scavenger activity | Does not act as a direct ROS scavenger | [4] |

| Cell Viability | Flow Cytometry | Viability | ~100% at 100 µM | Non-toxic at effective concentrations | [8] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the direct inhibition of the Rab27a-JFC1 protein-protein interaction.[5][7] In its active, GTP-bound state, Rab27a recruits JFC1 to the surface of secretory vesicles, such as azurophilic granules in neutrophils. This complex is a key step in the docking of these vesicles at the plasma membrane prior to exocytosis. By binding to a druggable pocket on Rab27a, this compound prevents the recruitment of JFC1, thereby arresting the secretory pathway.[2][3][9]

This inhibition leads to several downstream consequences:

-

Reduced Exocytosis: The release of toxic cargo from neutrophil granules, such as myeloperoxidase (MPO), is significantly decreased.[4][10]

-

Impaired Membrane Protein Upregulation: The translocation of granule membrane proteins to the cell surface is inhibited. This includes adhesion molecules like CD11b and components of the NADPH oxidase complex (e.g., cytochrome b558), leading to reduced neutrophil adhesion and extracellular reactive oxygen species (ROS) production.[2][6][8]

-

Potential Indirect Effects: Some studies suggest that disrupting the Rab27a-JFC1 interaction may indirectly increase RhoA signaling.[2][4]

Visualized Signaling Pathway

The following diagram illustrates the molecular mechanism of this compound in the context of neutrophil exocytosis.

References